5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde

Description

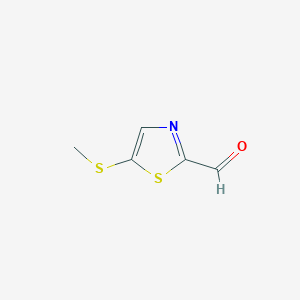

5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound featuring a thiazole core substituted with a methylsulfanyl group at position 5 and an aldehyde group at position 2. Its molecular formula is C₆H₅NOS₂ (exact mass: 173.98 g/mol). The compound’s structure (Figure 1) is characterized by a planar thiazole ring, with the methylsulfanyl (-SCH₃) and aldehyde (-CHO) groups influencing its electronic and steric properties.

Properties

IUPAC Name |

5-methylsulfanyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS2/c1-8-5-2-6-4(3-7)9-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNUUKTXZKFFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reduction of Thiazole Carboxylic Acid Esters

A widely documented approach involves the reduction of 5-(methylsulfanyl)-1,3-thiazole-2-carboxylic acid esters to their corresponding alcohols, followed by oxidation to the aldehyde. This two-step protocol ensures high regioselectivity and minimizes over-oxidation.

Example Protocol (Adapted from):

- Reduction with Sodium Borohydride (NaBH₄) and Aluminum Chloride (AlCl₃):

- A mixture of NaBH₄ (44.0 g) and AlCl₃ (50.0 g) in monoglyme (200 mL) is cooled to −10°C.

- 5-(Methylsulfanyl)-1,3-thiazole-2-carboxylic acid ethyl ester (100.0 g) is added, and the reaction proceeds at 15–25°C for 4 hours.

- The intermediate alcohol is isolated via extraction with tetrahydrofuran (THF) and charcoal treatment, yielding 55–60 g (97–98% purity by HPLC).

- Oxidation with Sodium Hypochlorite (NaOCl) and TEMPO:

- The alcohol intermediate (50 g) is dissolved in dichloromethane (300 mL) and treated with NaHCO₃ (17 g), KBr (6 g), and TEMPO (0.285 g).

- NaOCl (12.5% w/v, 450 mL) is added at 0–2°C over 1 hour.

- The aldehyde product is obtained in 36–38 g (97–98% purity) after dichloromethane extraction and solvent evaporation.

Key Advantages:

- Yield Optimization: Sequential temperature control (−10°C to 25°C) prevents side reactions.

- Scalability: THF and dichloromethane enable large-scale extraction without significant yield loss.

Direct Oxidation of Hydroxymethyl Intermediates

Pyridinium chlorochromate (PCC) offers a milder alternative for oxidizing hydroxymethyl groups to aldehydes without further oxidation to carboxylic acids.

- PCC (102 g) in dichloromethane (400 mL) is reacted with 5-(methylsulfanyl)-1,3-thiazole-2-hydroxymethyl (50.0 g) at 15–25°C.

- The product is purified via solvent distillation and washing with isopropyl ether (IPE), yielding 30 g (>99% purity).

Comparative Analysis:

| Oxidizing Agent | Temperature Range | Purity (%) | Yield (%) |

|---|---|---|---|

| NaOCl/TEMPO | 0–2°C | 97–98 | 72–76 |

| PCC | 15–25°C | >99 | 60 |

PCC provides higher purity but lower yields due to chromate by-product formation, necessitating rigorous washing.

Alternative Synthetic Routes

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

Although less common for this specific derivative, the Hantzsch method can construct the thiazole core from α-haloketones and thioamides.

Theoretical Pathway:

- Condensation of methylsulfanylacetothioamide with α-chloroacetaldehyde.

- Cyclization under acidic conditions to form the thiazole ring.

- Oxidation of the 2-hydroxymethyl group to the aldehyde.

Challenges:

- Low regioselectivity at the 5-position.

- Requires additional steps to introduce the methylsulfanyl group post-cyclization.

Functional Group Interconversion at the 5-Position

Direct modification of preformed thiazole-2-carbaldehydes offers a streamlined route.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance reaction control and reproducibility:

- Reduction Step: Microreactors ensure efficient heat dissipation during exothermic NaBH₄/AlCl₃ reactions.

- Oxidation Step: Tubular reactors with immobilized TEMPO catalysts reduce reagent waste.

Solvent Recycling and Waste Management

- THF and dichloromethane are recovered via fractional distillation, achieving >90% solvent reuse.

- Chromium by-products from PCC oxidations are treated with reducing agents (e.g., FeSO₄) to precipitate non-toxic Cr³⁺.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): Aldehyde proton at δ 9.80–9.85 ppm (singlet), thiazole protons at δ 7.50–8.10 ppm.

- HPLC: Retention time of 6.2–6.5 minutes on a C18 column (acetonitrile/water gradient).

Purity Specifications for Pharmaceutical Use

| Parameter | Requirement |

|---|---|

| HPLC Purity | ≥99.0% |

| Residual Solvents | <500 ppm (ICH Q3C) |

| Heavy Metals | <10 ppm |

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex thiazole derivatives. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .

Biology

- Antimicrobial Activity : Research has demonstrated that 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde exhibits significant antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 31.25 μg/mL | 16-18 |

| Streptococcus pyogenes | 31.25 μg/mL | 16-18 |

These results indicate that the compound may be more effective than conventional antibiotics in certain contexts .

- Antifungal Properties : The compound has also been investigated for its antifungal activity against various fungal pathogens, suggesting potential applications in treating fungal infections .

Medicine

- Drug Discovery : The compound is being explored as a lead for developing new pharmaceuticals due to its potential anticancer activities. Studies indicate that thiazole derivatives can inhibit specific cellular pathways involved in tumor growth, making them promising candidates for cancer therapy .

- Mechanism of Action : The mechanism involves interaction with molecular targets such as enzymes and receptors, potentially leading to alterations in biochemical pathways that affect cell proliferation and survival .

Industry

- Agrochemicals : It is utilized in the production of agrochemicals, including pesticides and fungicides. The compound's efficacy against plant pathogens makes it suitable for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against common bacterial strains associated with agricultural products. The findings suggest that this compound could serve as an alternative to traditional antibiotics in agricultural settings.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines have shown that derivatives of thiazole compounds can induce apoptosis in tumor cells. The research highlights the potential of this compound as a scaffold for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to alterations in biochemical pathways . For example, it may inhibit microbial growth by interfering with essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Derivatives

Thiazole derivatives are distinguished by substituent type, position, and functional groups. Below is a comparison of key analogs:

Key Observations:

- Electronic Effects : The methylsulfanyl group (-SCH₃) in the target compound is electron-donating, stabilizing the thiazole ring via resonance. In contrast, chlorine (e.g., in 4-chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde) introduces electron-withdrawing effects, altering reactivity .

- Bioactivity : Pyrazole analogs like 5-(2-chlorophenylsulfanyl)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibit antiviral activity, suggesting that thiazole derivatives with sulfanyl groups may share similar pharmacological profiles .

Physicochemical Properties

Collision Cross-Section (CCS) Data:

The target compound’s predicted CCS values for adducts (e.g., [M+H]+: 135.1 Ų) indicate moderate molecular size and polarity. Comparatively, analogs with bulkier substituents (e.g., phenyl or chlorophenyl groups) likely exhibit higher CCS values due to increased molecular volume .

Solubility and Stability:

- The methylsulfanyl group enhances solubility in nonpolar solvents compared to phenyl derivatives.

- Aldehyde groups in all analogs confer reactivity toward nucleophiles (e.g., amines), enabling use in condensation reactions .

Biological Activity

5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other significant biological properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a methylsulfanyl group at the 5-position and an aldehyde group at the 2-position. Its molecular formula is with a molecular weight of approximately 145.16 g/mol. This compound typically appears as a yellowish liquid and is soluble in water, making it suitable for various applications in chemistry and biology .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Thiazole derivatives, including this compound, are often investigated for their anticancer properties . Studies have shown that this compound can inhibit specific cellular pathways involved in tumor growth. For instance, it has been noted to induce apoptosis in cancer cells by activating caspase pathways .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in several cancer types:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10-20 µM across different cell lines, indicating potent anticancer activity compared to control agents like doxorubicin .

Table 2: Cytotoxic Effects on Cancer Cell Lines

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular metabolism.

- Receptor Modulation : It has been shown to modulate receptor activity related to neurotransmission and apoptosis pathways .

Comparison with Similar Compounds

The unique substitution pattern of this compound imparts distinct biological activities compared to other thiazole derivatives. For instance:

Table 3: Comparison of Thiazole Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Thiazole-2-carbaldehyde | Lacks methylsulfanyl group | Moderate antimicrobial |

| 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde | Contains bromine; used in medicinal chemistry | Anticancer activity |

| 5-Methylthiazole | No aldehyde group; primarily studied for flavoring | Limited biological activity |

Q & A

Q. What are the common synthetic routes for 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or heterocyclization. For example, solvent-free reductive amination with aldehydes (e.g., hydrazine hydrate in absolute alcohol under reflux) is a key method to generate thiazole derivatives . Adjusting stoichiometry, reaction time (e.g., 4 hours for complete conversion), and solvent polarity (e.g., chloroform:methanol ratios for TLC monitoring) significantly impacts yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H NMR and IR spectroscopy : Validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, methylsulfanyl S–C vibrations).

- TLC : Monitors reaction progress using 7:3 chloroform:methanol .

- Elemental analysis : Confirms molecular composition (e.g., C, H, N, S ratios) .

Q. How can crystallography resolve ambiguities in molecular conformation?

X-ray crystallography reveals planar frameworks and torsional angles (e.g., C–S–C–C angles of ~140–144° for methylsulfanyl groups) . Non-covalent interactions (e.g., S···S contacts at 3.41–3.55 Å and S···I interactions at 3.44 Å) stabilize crystal packing .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in drug design?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances electrophilicity and receptor binding .

- Hybrid scaffolds : Combining thiazole with thiadiazole or pyrazole rings improves anticancer and antimicrobial activity .

- Structure-activity relationship (SAR) studies : Computational docking identifies critical interactions (e.g., hydrogen bonding with target enzymes) .

Q. How does this compound interact with enzymes in metabolic pathways?

The methylsulfanyl group participates in methionine salvage pathways. For instance, methylthioribulose 1-phosphate dehydratase catalyzes its conversion to 5-(methylsulfanyl)-2,3-dioxopentyl phosphate, a precursor in sulfur recycling . Enzyme assays (e.g., UV-Vis monitoring of substrate depletion) quantify catalytic efficiency .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .

- Mechanistic studies : Use Western blotting to verify target proteins (e.g., apoptosis markers like caspase-3) .

- Reproducibility checks : Validate purity via HPLC and control for solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. How do non-covalent interactions in the solid state inform solubility and formulation?

Crystal packing analysis (e.g., columnar stacking via S···S contacts ) predicts solubility in hydrophobic matrices. Co-crystallization with excipients (e.g., cyclodextrins) improves bioavailability .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

- Stepwise monitoring : Use TLC at each stage (e.g., after heterocyclization and alkylation) .

- Purification : Column chromatography with gradient elution (e.g., hexane:ethyl acetate) isolates intermediates .

Q. How are computational tools applied to predict reactivity or toxicity?

- DFT calculations : Optimize geometry and predict electrophilic sites (e.g., aldehyde carbon) .

- ADMET profiling : Software like SwissADME evaluates logP, bioavailability, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.